molecular formula C12H20O2Si B1330698 4-(tert-Butyldimethylsiloxy)phenol CAS No. 108534-47-0

4-(tert-Butyldimethylsiloxy)phenol

Cat. No.: B1330698
CAS No.: 108534-47-0
M. Wt: 224.37 g/mol
InChI Key: KZTVHIZALLBXMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldimethylsiloxy)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsiloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 4-(tert-Butyldimethylsiloxy)phenol involves the protection of the phenolic hydroxyl group. The TBDMS group provides steric hindrance, preventing unwanted reactions at the phenolic site. This allows for selective reactions at other functional groups in the molecule. The TBDMS group can be removed under mild conditions, regenerating the free phenol .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyldimethylsilyloxy)benzyl alcohol
  • 4-(tert-Butyldimethylsilyloxy)aniline
  • 4-(tert-Butyldimethylsilyloxy)benzoic acid

Uniqueness

4-(tert-Butyldimethylsiloxy)phenol is unique due to its specific use as a protecting group for phenols. The TBDMS group offers stability under a wide range of conditions and can be easily removed, making it highly valuable in synthetic organic chemistry .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTVHIZALLBXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344498
Record name 4-(tert-Butyldimethylsiloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108534-47-0
Record name 4-(tert-Butyldimethylsiloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyldimethylsiloxy)phenol
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Synthesis routes and methods I

Procedure details

4-Hydroxyphenyl benzoate (9.0 mmol) was dissolved in CH2Cl2 (9 mL/mmol), TBDMS-Cl (1.5 eq., 13.5 mmol) and imidazole (2.0 eq., 18.0 mmol) were added and the mixture was stirred at r.t. overnight. The mixture was diluted with MeOH (4.5 mL/mmol), and NaBH4 (2.5 eq., 22.5 mmol) was added slowly over 5 min (attention: vigorous gas evolution). The mixture was concentrated by removing CH2Cl2 under reduced pressure and the suspension was heated to 65° C. for 15 h.
Quantity
9 mmol
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13.5 mmol
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18 mmol
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22.5 mmol
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Synthesis routes and methods II

Procedure details

A solution of 2.9 parts of imidazole, 1.99 parts of hydroquinone and 3 parts of tert-butyldimethylsilyl chloride in 10 mL of dimethylformamide was stirred at room temperature for 1 hr 45 min. The reaction was monitored by TLC showed formation of product. The reaction mixture was diluted with 50 mL of deionized water and product was extracted with 2×50 mL of ether. The combined organic layer was dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated under reduced pressure and purified by column chromatography on silica gel with 5% ethyl acetate-hexanes to yield 2.24 parts 4-(tert-butyldimethylsilyloxy)phenol. NMR was used to confirm the following structure.
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10 mL
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50 mL
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Synthesis routes and methods III

Procedure details

1-(Benzyloxy)-4-(tert-butyldimethylsilyloxy)benzene was dissolved in ethyl acetate (400 ml) and 5 g of palladium on active carbon (5%) were added. After hydrogenation, the catalyst was removed by filtration and the solvents were removed under vacuo, to yield 42 g of 4-(tert-butyldimethylsilyloxy)-phenol (97%).
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400 mL
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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